Cas no 79651-64-2 ((6-Aminopyridin-2-yl)methanol)

(6-Aminopyridin-2-yl)methanol structure
(6-Aminopyridin-2-yl)methanol structure
Nome do Produto:(6-Aminopyridin-2-yl)methanol
N.o CAS:79651-64-2
MF:C6H8N2O
MW:124.1405210495
MDL:MFCD09863097
CID:1040203
PubChem ID:11182606

(6-Aminopyridin-2-yl)methanol Propriedades químicas e físicas

Nomes e Identificadores

    • (6-Aminopyridin-2-yl)methanol
    • 2-Aminopyridine-6-methanol
    • (6‐AMINOPYRIDIN‐2‐YL)METHANOL
    • 6-amino-2-Pyridinemethanol
    • 2-Amino-6-(hydroxymethyl)pyridine
    • 6-Amino-2-pyridinemethanol (ACI)
    • 6-(Hydroxymethyl)pyridin-2-amine
    • YGMPMXTWKROXPP-UHFFFAOYSA-N
    • SCHEMBL855285
    • (6-Amino-pyridin-2-yl)-methanol
    • 2-amino-6-hydroxyrnethylpyridine
    • DB-350340
    • AB53761
    • SY017265
    • CS-W003927
    • 2-hydroxymethyl-6-aminopyridine
    • EN300-23525
    • 2-amino-6-hydroxymethylpyridine
    • DS-18103
    • 79651-64-2
    • Z154209994
    • AKOS005263921
    • MFCD09863097
    • 2-Pyridinemethanol, 6-amino-
    • DTXSID30457846
    • MDL: MFCD09863097
    • Inchi: 1S/C6H8N2O/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2,(H2,7,8)
    • Chave InChI: YGMPMXTWKROXPP-UHFFFAOYSA-N
    • SMILES: OCC1C=CC=C(N)N=1

Propriedades Computadas

  • Massa Exacta: 124.06400
  • Massa monoisotópica: 124.063662883g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 9
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 87.1
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 59.1Ų
  • XLogP3: -0.3

Propriedades Experimentais

  • Densidade: 1.257
  • Ponto de Fusão: 70 ºC
  • Ponto de ebulição: 299 ºC
  • Ponto de Flash: 134 ºC
  • Solubilidade: Slightly soluble.
  • PSA: 59.14000
  • LogP: 0.73730

(6-Aminopyridin-2-yl)methanol Informações de segurança

(6-Aminopyridin-2-yl)methanol Dados aduaneiros

  • CÓDIGO SH:2933399090
  • Dados aduaneiros:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(6-Aminopyridin-2-yl)methanol Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-23525-0.1g
(6-aminopyridin-2-yl)methanol
79651-64-2 95%
0.1g
$19.0 2024-06-19
Enamine
EN300-23525-0.25g
(6-aminopyridin-2-yl)methanol
79651-64-2 95%
0.25g
$19.0 2024-06-19
eNovation Chemicals LLC
D383605-25g
2-Aminopyridine-6-methanol
79651-64-2 95%
25g
$1000 2023-09-03
eNovation Chemicals LLC
Y1045640-5g
(6-Aminopyridin-2-yl)methanol
79651-64-2 98%
5g
$130 2024-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A37060-250mg
2-Aminopyridine-6-methanol
79651-64-2 97%
250mg
¥206.0 2023-09-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H33485-250mg
2-Aminopyridine-6-methanol, 97%
79651-64-2 97%
250mg
¥920.00 2023-03-15
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H33485-5g
2-Aminopyridine-6-methanol, 97%
79651-64-2 97%
5g
¥18612.00 2023-03-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A37060-5g
2-Aminopyridine-6-methanol
79651-64-2 97%
5g
¥1626.0 2023-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A37060-100mg
2-Aminopyridine-6-methanol
79651-64-2 97%
100mg
¥146.0 2023-09-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R024734-5g
(6-Aminopyridin-2-yl)methanol
79651-64-2 97%
5g
¥916 2024-05-21

(6-Aminopyridin-2-yl)methanol Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  75 °C
1.2 Reagents: Sulfuric acid Solvents: Ethanol ;  reflux
2.1 Reagents: Calcium chloride ,  Sodium borohydride Solvents: Ethanol ;  cooled; 2 h, 0 °C
2.2 Reagents: Water ;  0 °C
Referência
Metallo-Controlled Dynamic Molecular Tweezers: Design, Synthesis, and Self-Assembly by Metal-Ion Coordination
Ulrich, Sebastien; et al, European Journal of Inorganic Chemistry, 2010, (13), 1913-1928

Método de produção 2

Condições de reacção
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Ethanol
2.1 Reagents: Lithium aluminum hydride
Referência
Basic carbapenem analogs: synthesis and in vitro activity of 1β-methyl-2-(pyridylmethylthio)-carbapenems
Balkovec, James M.; et al, Journal of Antibiotics, 1991, 44(10), 1172-7

Método de produção 3

Condições de reacção
1.1 Reagents: Calcium chloride ,  Sodium borohydride Solvents: Ethanol ;  cooled; 2 h, 0 °C
1.2 Reagents: Water ;  0 °C
Referência
Metallo-Controlled Dynamic Molecular Tweezers: Design, Synthesis, and Self-Assembly by Metal-Ion Coordination
Ulrich, Sebastien; et al, European Journal of Inorganic Chemistry, 2010, (13), 1913-1928

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium acetate ,  Sodium iodide Solvents: Ethanol
1.2 Reagents: Hydrazine
1.3 Solvents: Water
1.4 Solvents: Chloroform
Referência
N-Bromosuccinimide reactions of some heterocycles in the presence or absence of water: an overview of ring versus side chain bromination for the synthesis of important brominated heterocyclic synthons
Goswami, Shyamaprosad; et al, Journal of Heterocyclic Chemistry, 2001, 38(1), 173-178

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  6 h, reflux
Referência
Specificity in crystal engineering: polymerization and dimerization motif design in pyridine system
Goswami, Shyamaprosad; et al, Letters in Organic Chemistry, 2007, 4(6), 448-451

Método de produção 6

Condições de reacção
1.1 Reagents: Lithium aluminum hydride
Referência
Basic carbapenem analogs: synthesis and in vitro activity of 1β-methyl-2-(pyridylmethylthio)-carbapenems
Balkovec, James M.; et al, Journal of Antibiotics, 1991, 44(10), 1172-7

Método de produção 7

Condições de reacção
1.1 -
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  75 °C
2.2 Reagents: Sulfuric acid Solvents: Ethanol ;  reflux
3.1 Reagents: Calcium chloride ,  Sodium borohydride Solvents: Ethanol ;  cooled; 2 h, 0 °C
3.2 Reagents: Water ;  0 °C
Referência
Metallo-Controlled Dynamic Molecular Tweezers: Design, Synthesis, and Self-Assembly by Metal-Ion Coordination
Ulrich, Sebastien; et al, European Journal of Inorganic Chemistry, 2010, (13), 1913-1928

Método de produção 8

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  overnight, 80 °C; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
Referência
Synthesis of 2-Pyridinemethyl Ester Derivatives from Aldehydes and 2-Alkylheterocycle N-Oxides via Copper-Catalyzed Tandem Oxidative Coupling-Rearrangement
Wang, Chang-Sheng; et al, Organic Letters, 2017, 19(24), 6720-6723

Método de produção 9

Condições de reacção
1.1 Solvents: Acetonitrile ;  8 h, reflux
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  6 h, reflux
Referência
Specificity in crystal engineering: polymerization and dimerization motif design in pyridine system
Goswami, Shyamaprosad; et al, Letters in Organic Chemistry, 2007, 4(6), 448-451

Método de produção 10

Condições de reacção
1.1 Reagents: tert-Butyl peroxide Catalysts: 1,10-Phenanthroline ,  Bromo[1,1′-thiobis[methane]]copper Solvents: tert-Butanol ,  1,2-Dichloroethane ;  16 h, 120 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  overnight, 80 °C; cooled
2.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
Referência
Synthesis of 2-Pyridinemethyl Ester Derivatives from Aldehydes and 2-Alkylheterocycle N-Oxides via Copper-Catalyzed Tandem Oxidative Coupling-Rearrangement
Wang, Chang-Sheng; et al, Organic Letters, 2017, 19(24), 6720-6723

(6-Aminopyridin-2-yl)methanol Raw materials

(6-Aminopyridin-2-yl)methanol Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:79651-64-2)(6-Aminopyridin-2-yl)methanol
A851748
Pureza:99%/99%
Quantidade:25g/100g
Preço ($):445.0/1778.0